Cas no 26055-95-8 (1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate)
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidinol, 1-(phenylmethyl)-, 4-methylbenzenesulfonate (ester)
- 1-Benzyl-3-pyrrolidinyl 4-methylbenzenesulfonate
- TOLUENE-4-SULFONIC ACID 1-BENZYL-PYRROLIDIN-3-YL ESTER
- 1-Benzyl-3-(4-toluenesulfonyloxy)pyrrolidine
- 1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate
- DFFINYKUAYHRBO-UHFFFAOYSA-N
- (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate
- 1-benzylpyrrolidin-3-yl 4-methylbenzenesulfonate
- (S)-1-Benzyl-3-((p-tolylsulfonyl)oxy)-pyrrolidine
- 1-benzylpyrrolidin-3-yl4-methylbenzenesulfonate
- EN300-23704305
- 26055-95-8
- AM100588
- 1-Benzyl-3-(p-toluenesulfonyloxy)pyrrolidine
- N-benzyl-3-(toluene-4-sulfonyloxy) pyrrolidine
- DS-021507
- SCHEMBL952496
- BBA05595
-
- MDL: MFCD21097851
- Inchi: 1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
- InChI Key: DFFINYKUAYHRBO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CN(CC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 331.12421471g/mol
- Monoisotopic Mass: 331.12421471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.26
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515822-1g |
1-Benzylpyrrolidin-3-yl 4-methylbenzenesulfonate |
26055-95-8 | 97% | 1g |
$696 | 2024-07-28 | |
| Fluorochem | 087449-1g |
Toluene-4-sulfonic acid 1-benzyl-pyrrolidin-3-yl ester |
26055-95-8 | 1g |
£602.00 | 2022-03-01 | ||
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1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate |
26055-95-8 | 95% | 0.05g |
$407.0 | 2024-06-19 | |
| Enamine | EN300-23704305-0.1g |
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate |
26055-95-8 | 95% | 0.1g |
$427.0 | 2024-06-19 | |
| Enamine | EN300-23704305-0.25g |
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate |
26055-95-8 | 95% | 0.25g |
$447.0 | 2024-06-19 | |
| Enamine | EN300-23704305-0.5g |
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate |
26055-95-8 | 95% | 0.5g |
$465.0 | 2024-06-19 | |
| Enamine | EN300-23704305-1.0g |
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate |
26055-95-8 | 95% | 1.0g |
$485.0 | 2024-06-19 | |
| Enamine | EN300-23704305-2.5g |
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate |
26055-95-8 | 95% | 2.5g |
$949.0 | 2024-06-19 | |
| Enamine | EN300-23704305-5.0g |
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate |
26055-95-8 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
| Enamine | EN300-23704305-10.0g |
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate |
26055-95-8 | 95% | 10.0g |
$2085.0 | 2024-06-19 |
1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
Additional information on 1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate
1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate (CAS No. 26055-95-8)
The compound 1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate, identified by the CAS registry number CAS No. 26055-95-8, is a highly specialized organic chemical with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which combines a pyrrolidine ring substituted with a benzyl group and a sulfonate moiety attached to a methyl-substituted benzene ring. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for research and development.
Recent studies have highlighted the potential of 1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate in drug delivery systems due to its ability to act as a bioisostere or prodrug component. Researchers have explored its role in enhancing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by modifying their solubility, permeability, and metabolic stability. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as an effective carrier for poorly water-soluble drugs, significantly improving their bioavailability.
The synthesis of CAS No. 26055-95-8 involves a multi-step process that typically begins with the preparation of the pyrrolidine derivative. The benzyl substitution is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions and desired stereochemistry. The sulfonate group is introduced via sulfonation reactions, often using sulfuric acid or other sulfonating agents under controlled conditions to ensure high purity and yield.
In terms of physical properties, 1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate exhibits a melting point of approximately 180°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis reactions, where precise control over solubility and reactivity is essential.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of biologically active molecules. For example, it has been employed as a building block in the construction of peptide-based drugs and enzyme inhibitors. A recent study published in Organic Process Research & Development described its role in the synthesis of a novel protease inhibitor with potential applications in treating viral infections.
The environmental impact of CAS No. 26055-95-8 has also been a subject of interest among researchers. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, making it less likely to persist in the environment. However, further research is needed to fully understand its long-term ecological effects and to develop sustainable manufacturing processes that minimize waste and energy consumption.
In conclusion, 1-benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate (CAS No. 26055-95-8) is a versatile compound with a wide range of applications in organic synthesis, drug development, and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to design novel molecules with tailored properties. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.
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